(2-Methylbenzo[D]oxazol-5-YL)boronic acid
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Overview
Description
“(2-Methylbenzo[D]oxazol-5-YL)boronic acid” is a chemical compound with the CAS Number: 279262-85-0 . It has a molecular weight of 176.97 and its IUPAC name is 2-methyl-1,3-benzoxazol-5-ylboronic acid . The compound is typically stored in a dry, sealed environment, and under -20C .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BNO3 . Its average mass is 176.965 Da and its monoisotopic mass is 177.059723 Da .Physical and Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the web search results.Scientific Research Applications
Sensor Materials : Boronic acid derivatives, including variants similar to (2-Methylbenzo[D]oxazol-5-YL)boronic acid, have been used in the development of sensor materials. For instance, a study on fluorescent molecular rotors of organoboron compounds from Schiff bases showed how these compounds can be used in viscosity, reversible thermochromism, cytotoxicity, and bioimaging cells, highlighting their potential in sensing applications (Marisol Ibarra-Rodrı Guez et al., 2017).
Therapeutic Applications : Phenylboronic-acid-modified nanoparticles, which are structurally related to this compound, have shown potential as antiviral therapeutics. These nanoparticles have been studied for their ability to inhibit viral entry, particularly against Hepatitis C virus, demonstrating the potential medical applications of boronic acid derivatives (M. Khanal et al., 2013).
Safety and Hazards
The safety information for “(2-Methylbenzo[D]oxazol-5-YL)boronic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
(2-Methylbenzo[D]oxazol-5-YL)boronic acid is a chemical compound that is commonly used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki-Miyaura coupling reaction . The formation of carbon-carbon bonds can influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
The molecular and cellular effects of the action of this compound would depend on the specific context of its use. As a reagent in the Suzuki-Miyaura coupling reaction, its primary effect is the facilitation of carbon-carbon bond formation . This can lead to the synthesis of a variety of complex organic molecules, which can have various effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment and under -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature during the reaction can also influence its action and efficacy.
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPFSHFWNVZLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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